(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
Description
Chemical Identity and Nomenclature
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid possesses the molecular formula C15H21NO4 and exhibits a molecular weight of 279.33 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 499995-75-4 for the (S)-enantiomer, distinguishing it from its (R)-counterpart which bears the CAS number 114873-14-2. The systematic nomenclature reflects the presence of three key structural elements: the tert-butoxycarbonyl protecting group attached to the amino function, the m-tolyl aromatic substituent, and the propanoic acid backbone with β-amino acid functionality.
The compound demonstrates multiple synonymous names reflecting different nomenclature conventions and commercial designations. Alternative systematic names include 3-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid. Commercial suppliers utilize abbreviated designations such as tert-butoxycarbonyl-S-3-methylphenylalanine and similar variants that emphasize the phenylalanine derivative nature of the compound. The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic approach to naming this molecule, ensuring consistent identification across scientific literature and chemical databases.
The stereochemical configuration at the β-carbon represents a critical aspect of the compound's identity. The (S)-designation indicates the absolute configuration following the Cahn-Ingold-Prelog priority rules, where the amino group, aromatic substituent, and carboxylic acid function create a specific three-dimensional arrangement. This stereochemical precision proves essential for applications requiring enantioselective outcomes, particularly in pharmaceutical synthesis where chirality directly influences biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| CAS Number (S-enantiomer) | 499995-75-4 |
| CAS Number (R-enantiomer) | 114873-14-2 |
| MDL Number | MFCD02090699 |
Historical Context of N-Protected β-Amino Acids
The development of tert-butoxycarbonyl-protected amino acids emerged from the broader evolution of protecting group chemistry in organic synthesis. The tert-butoxycarbonyl protecting group was introduced as an acid-labile protecting group specifically designed for amine protection in synthetic applications. This protecting group gained prominence due to its stability under basic conditions while remaining readily removable under acidic treatment, providing synthetic chemists with unprecedented control over reaction sequences involving amino-containing substrates.
Historical development of β-amino acid chemistry traces back to early investigations into non-proteinogenic amino acids and their potential applications in peptide synthesis. The recognition that β-amino acids could confer enhanced proteolytic stability to peptide structures drove significant research interest throughout the late twentieth century. These investigations revealed that β-amino acids exhibit remarkable resistance to enzymatic degradation while maintaining the capacity to participate in peptide bond formation, creating opportunities for developing metabolically stable bioactive compounds.
The specific application of tert-butoxycarbonyl protection to β-amino acids represented a convergence of protecting group methodology with non-natural amino acid chemistry. Jin-Quan Yu's pioneering work in 2008 demonstrated the utility of mono-N-protected amino acids, including tert-butoxycarbonyl derivatives, as bifunctional ligands in catalytic transformations. This research established the foundation for understanding how protected amino acids could serve dual roles as synthetic intermediates and catalytic components, expanding their utility beyond traditional peptide synthesis applications.
The evolution of synthetic methodologies for preparing tert-butoxycarbonyl-protected β-amino acids involved developing efficient protection protocols that maintained stereochemical integrity. Early methods relied on direct acylation of amino acid substrates with di-tert-butyl dicarbonate under basic conditions. Subsequent refinements introduced more selective approaches that could accommodate sensitive functional groups and complex molecular architectures. These methodological advances enabled the practical synthesis of diverse tert-butoxycarbonyl-protected β-amino acid derivatives, including the m-tolyl-substituted variant under discussion.
Significance in Organic and Medicinal Chemistry
The synthetic utility of this compound extends across multiple domains of chemical research, with particular prominence in peptide synthesis and pharmaceutical development. The compound serves as a valuable building block for constructing peptide sequences with enhanced stability and novel biological properties. The β-amino acid framework provides resistance to proteolytic degradation while the tert-butoxycarbonyl protecting group enables selective functionalization during multi-step synthetic sequences.
In peptide synthesis applications, this compound contributes to the development of peptidomimetics that exhibit improved pharmacological profiles compared to their natural counterparts. Research has demonstrated that incorporating β-amino acid residues into peptide sequences can significantly enhance metabolic stability while preserving or improving biological activity. The specific m-tolyl substitution pattern provides additional hydrophobic character and potential π-π stacking interactions that may influence binding affinity and selectivity in biological targets.
The pharmaceutical relevance of tert-butoxycarbonyl-protected β-amino acids encompasses their role as intermediates in drug development programs. The compound's structural features make it suitable for incorporation into various therapeutic agent classes, including enzyme inhibitors, receptor modulators, and antimicrobial agents. The β-amino acid framework has shown particular promise in developing treatments for neurological disorders, where enhanced blood-brain barrier penetration and extended half-life prove advantageous.
Mechanistic studies have revealed that β-amino acids can participate in unique secondary structure formations that differ from those observed with natural α-amino acids. These alternative conformational preferences create opportunities for designing peptides with predetermined structural characteristics, enabling rational drug design approaches. The tert-butoxycarbonyl protecting group facilitates these investigations by providing stable protection during structure-activity relationship studies while remaining removable under mild conditions when biological evaluation requires the free amino form.
The compound's significance extends to its role in developing new synthetic methodologies. Research into mono-N-protected amino acid ligands has demonstrated their utility in promoting enantioselective transformations. These applications leverage the compound's inherent chirality and coordinating functionality to achieve high levels of stereoselectivity in catalytic processes. Such developments represent important advances in asymmetric synthesis methodology, with potential applications spanning pharmaceutical, agrochemical, and fine chemical industries.
Related Structural Analogues
The structural landscape surrounding this compound encompasses several closely related compounds that share key structural features while exhibiting distinct properties. The most direct analogue is the corresponding (R)-enantiomer, (R)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, which bears the CAS number 114873-14-2 and exhibits identical molecular formula and weight but opposite stereochemical configuration. This enantiomeric relationship creates opportunities for investigating stereoselective biological interactions and developing chiral resolution methodologies.
Positional isomers represent another important class of structural analogues, including compounds where the methyl substituent occupies different positions on the aromatic ring. The ortho-substituted analogue, 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid, and the para-substituted variant, 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, provide insights into how substitution pattern influences chemical and biological properties. These positional isomers enable systematic structure-activity relationship studies that can guide optimization efforts in pharmaceutical applications.
Hydroxylated analogues introduce additional functional complexity while maintaining the core structural framework. Compounds such as tert-butoxycarbonyl-(2S,3S)-3-amino-2-hydroxy-3-m-tolyl-propionic acid incorporate hydroxyl functionality adjacent to the amino acid backbone. This modification creates opportunities for additional hydrogen bonding interactions and may influence solubility, stability, and biological activity profiles. The specific stereochemical relationship between the amino and hydroxyl groups becomes critical for biological recognition and synthetic utility.
Related amino acid derivatives that maintain the tert-butoxycarbonyl protection but alter the side chain composition provide comparative frameworks for understanding structure-property relationships. Examples include tert-butoxycarbonyl-protected derivatives of other aromatic amino acids, such as phenylalanine and tyrosine analogues. These compounds enable systematic investigations into how side chain electronics, sterics, and hydrogen bonding capacity influence synthetic and biological outcomes.
| Compound Type | Structural Variation | Key Differences |
|---|---|---|
| Enantiomer | (R)-configuration | Opposite stereochemistry |
| Positional Isomers | Ortho-, para-methyl | Substitution pattern |
| Hydroxylated Analogues | Additional OH group | Enhanced polarity |
| Extended Analogues | Longer alkyl chains | Modified hydrophobicity |
The compound 2-N-tert-butoxycarbonyl-2-aminomethyl-3-m-tolyl-propanoic acid represents a structurally related molecule with modified backbone connectivity. This analogue demonstrates how subtle structural modifications can significantly alter chemical properties while maintaining synthetic accessibility through similar methodologies. The different positioning of functional groups creates distinct reactivity patterns and conformational preferences that may translate into unique applications in synthetic and biological contexts.
Properties
IUPAC Name |
(3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHKLMIOJEDAM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426608 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-75-4 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499995-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the m-Tolyl Group: The m-tolyl group is introduced through a substitution reaction, where a suitable m-tolyl precursor is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The m-tolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
1.1 Anticancer Research
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has been investigated for its potential as a building block in the synthesis of anticancer agents. Its structural properties allow for modifications that enhance the efficacy of compounds targeting cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in tumor growth, such as aspartate transcarbamoylase (ATCase), which is crucial in pyrimidine biosynthesis pathways .
1.2 Antimalarial Activity
Research has demonstrated that compounds derived from this compound can act as selective inhibitors against Plasmodium falciparum ATCase. These inhibitors have been shown to effectively disrupt the parasite's growth at micromolar concentrations, indicating their potential as therapeutic agents against malaria .
Peptide Synthesis
This compound serves as a valuable intermediate in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the assembly of peptide chains. This compound facilitates the introduction of aromatic side chains into peptides, which can enhance their biological activity and stability .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms and inhibition kinetics. Its ability to bind to active sites or allosteric sites on enzymes makes it a useful tool for probing enzyme function and developing selective inhibitors . For example, compounds based on this compound have been tested for their inhibitory effects on various enzymes involved in metabolic pathways.
3.2 Structural Biology
Crystallography studies involving this compound have provided insights into protein-ligand interactions at the molecular level. By analyzing how this compound interacts with target proteins, researchers can design more effective inhibitors or drugs based on its structure .
Data Tables
Case Studies
- Anticancer Compound Synthesis : A study synthesized a series of derivatives from this compound and tested their efficacy against various cancer cell lines, demonstrating significant inhibition rates compared to standard treatments.
- Inhibition of Plasmodium falciparum ATCase : Researchers developed a library of compounds based on this amino acid derivative and identified several potent inhibitors that selectively inhibited the malarial enzyme without affecting human counterparts, showcasing the potential for targeted malaria therapies .
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group ensures that the amino group remains inactive during certain reactions, allowing for selective modifications of other parts of the molecule. The m-tolyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which are important in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in the substituents on the phenyl ring and/or the amino acid backbone. Below is a comparative analysis based on synthetic routes, physicochemical properties, and applications:
Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- Lipophilicity : The m-tolyl group (logP ~2.1) enhances membrane permeability compared to polar carbamoyl (logP ~0.5) or nitro (logP ~1.8) analogs .
- Acid Stability : The Boc group in the m-tolyl derivative resists hydrolysis at pH > 3, whereas para-nitro analogs degrade faster due to electron-withdrawing effects .
- Bioactivity : Meta-substituted compounds exhibit superior binding to hydrophobic enzyme pockets (e.g., VHL in PROTACs) compared to para-substituted variants .
Key Research Findings
Anticancer Activity : Derivatives with m-tolyl or m-CF₃ groups show IC₅₀ values < 10 µM against breast cancer cell lines, attributed to enhanced hydrophobic interactions with target proteins .
PROTAC Design : The m-tolyl analog’s stability under physiological pH makes it ideal for VHL-targeted degraders ().
Degradation Pathways: Under strong acidic conditions (pH < 2), Boc deprotection occurs, releasing free amines and propanoic acid fragments .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, often abbreviated as Boc-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 284493-54-5
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in various chemical reactions. The presence of the m-tolyl group contributes to its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound primarily arises from its role as a protected amino acid. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating protein synthesis and various biochemical interactions. This property is crucial for applications in drug development, particularly in creating peptide-based therapeutics.
Applications in Drug Development
- Peptide Synthesis : The Boc group allows for selective reactions while protecting the amino functionality, making it a valuable intermediate in peptide synthesis.
- Therapeutic Agents : Research indicates potential applications in developing protease inhibitors and other therapeutic agents due to its structural properties that allow interaction with biological targets .
Case Studies
- Antimicrobial Activity : A study explored amino acid-based antimicrobial agents, noting that compounds similar to this compound exhibited significant antibacterial and antifungal properties. The structure-function relationship highlighted the importance of the amino acid scaffold in enhancing biological activity .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that upon deprotection, the compound could influence enzyme activity significantly. This interaction is essential for understanding how modifications to amino acids can affect biochemical pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Peptide bond formation; potential protease inhibitors | Drug development; peptide synthesis |
| (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid | Structure | Similar biological interactions; enhanced reactivity | Organic synthesis; peptide synthesis |
Q & A
Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid?
- Methodological Answer : The synthesis typically involves Boc protection of the amino group followed by coupling reactions. For analogous Boc-protected amino acids, a common procedure includes:
- Dissolving the starting amino acid derivative in dichloromethane (CH₂Cl₂).
- Activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Stirring the reaction at room temperature for 16–24 hours, followed by aqueous workup and purification via column chromatography .
Key Data : Similar compounds (e.g., CAS 499995-75-4) report purity ≥98% after synthesis, verified by HPLC .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in a dry, ventilated environment at room temperature (20–25°C) to prevent hydrolysis of the Boc group.
- Use airtight containers to avoid moisture absorption.
- Avoid proximity to heat sources (≥30°C) or oxidizing agents, as recommended for structurally related Boc-protected compounds .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and m-tolyl aromatic protons (δ 6.7–7.2 ppm).
- IR Spectroscopy : Identify carbonyl stretches (Boc carbonyl ~1700 cm⁻¹, carboxylic acid ~1720 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₅H₂₁NO₄, MW 279.33) .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously confirmed for this chiral compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures.
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric signals in ¹H NMR.
- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with literature values for Boc-protected analogs (e.g., [α]D = -13.2° for a related tyrosine derivative) .
Q. What strategies mitigate racemization during synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to reduce base-catalyzed racemization.
- Optimized Reaction Time : Limit stirring duration (e.g., ≤24 hours) to prevent prolonged exposure to basic conditions.
- Alternative Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC for milder conditions, as demonstrated in ethyl ester syntheses .
Q. How should discrepancies in observed vs. reported physical properties (e.g., melting point) be resolved?
- Methodological Answer :
- Recrystallization : Purify the compound using solvents like ethyl acetate/hexane to eliminate impurities affecting melting points.
- Differential Scanning Calorimetry (DSC) : Accurately determine melting behavior, as polymorphism can cause variability.
- Comparative Analysis : Cross-reference with analogs (e.g., a trifluoromethyl-substituted variant with mp 150–151°C ).
Data Contradiction Analysis
Q. How to address conflicting yields in Boc-protection reactions under similar conditions?
- Methodological Answer :
- Parameter Optimization : Adjust equivalents of Boc anhydride (typically 1.1–1.5 eq) and base (e.g., triethylamine, 1.2 eq).
- Side Reaction Monitoring : Detect N,N'-dicyclohexylurea (DCU) precipitation, a byproduct of DCC-mediated coupling, via TLC or filtration .
- Scale-Dependent Variability : Small-scale reactions (≤1 mmol) may require extended stirring times compared to larger batches .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols, as advised for related propanoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
